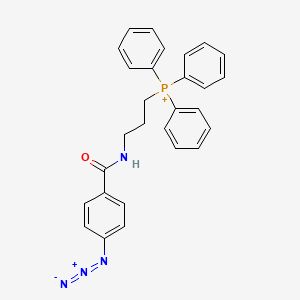
MitoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is particularly significant in the study of mitochondrial biology and oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MitoA is synthesized through a series of chemical reactions involving the coupling of a triphenylphosphonium cation with an aryl azide moiety . The synthetic route typically involves the following steps:
Formation of the triphenylphosphonium cation: This is achieved by reacting triphenylphosphine with an alkyl halide under appropriate conditions.
Coupling with aryl azide: The triphenylphosphonium cation is then coupled with an aryl azide to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MitoA primarily undergoes substitution reactions, particularly with hydrogen sulfide (H₂S).
Common Reagents and Conditions
Reagents: Triphenylphosphine, alkyl halides, aryl azides, and hydrogen sulfide.
Major Products
The major product formed from the reaction of this compound with hydrogen sulfide is MitoN, an aryl amine . This product is used to assess changes in mitochondrial H₂S levels.
Applications De Recherche Scientifique
MitoA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
MitoA exerts its effects by accumulating within mitochondria due to the presence of the triphenylphosphonium cation, which drives its uptake. Once inside the mitochondria, the aryl azide moiety of this compound reacts selectively with hydrogen sulfide to form MitoN . The ratio of MitoN to this compound (MitoN/MitoA) is then used to assess changes in mitochondrial hydrogen sulfide levels .
Comparaison Avec Des Composés Similaires
MitoA is unique in its ability to selectively detect hydrogen sulfide within mitochondria. Similar compounds include:
MitoB: A probe used to measure mitochondrial hydrogen peroxide levels.
MitoTEMPO: A mitochondria-targeted antioxidant used to study oxidative stress.
MitoPQ: A probe used to detect superoxide within mitochondria.
Compared to these compounds, this compound’s specificity for hydrogen sulfide makes it particularly valuable for studies focused on this molecule’s role in mitochondrial function and cellular signaling .
Propriétés
Formule moléculaire |
C28H26N4OP+ |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium |
InChI |
InChI=1S/C28H25N4OP/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27/h1-9,11-20H,10,21-22H2/p+1 |
Clé InChI |
JFINWZMJGWBEGN-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















